molecular formula C16H16N2O B2528586 (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone CAS No. 137975-41-8

(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone

Cat. No.: B2528586
CAS No.: 137975-41-8
M. Wt: 252.317
InChI Key: YRFLKTGGNRRKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone typically involves the reaction of 3-aminophenyl with 3,4-dihydro-1(2H)-quinolinyl-methanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • (4-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone
  • (2-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone

Comparison: Compared to its similar compounds, (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone is unique due to the position of the amino group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

(3-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKTGGNRRKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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